4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 914349-69-2 . It has a molecular weight of 197.67 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” is 1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions due to their nitrogen heterocycles .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a melting point of 58 - 60 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
A study by Pivazyan et al. (2019) explored the synthesis of new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, including 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. These compounds showed a significant plant growth stimulating effect, demonstrating potential agricultural applications (Pivazyan et al., 2019).
Structural and Electronic Analysis
Hussain et al. (2020) conducted a study focusing on the structural parameters, electronic properties, and nonlinear optical exploration of thiopyrimidine derivatives, which include 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. The study revealed significant insights into the nonlinear optics (NLO) fields, indicating potential applications in advanced optoelectronic devices (Hussain et al., 2020).
Antiviral Activity
Research by Saxena et al. (1988) investigated the synthesis and antiviral activity of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine derivatives. This study highlighted the potential of these compounds in antiviral therapies, although it also noted that their effectiveness was not distinct enough from their cytotoxicity to warrant further development (Saxena et al., 1988).
Quantum Chemical Calculations
A study by Zhang et al. (2018) focused on the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which involved 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. The study provided insights into the non-covalent interactions within these compounds, contributing to the understanding of their molecular behavior and potential applications in various fields, including materials science (Zhang et al., 2018).
Co-Crystal Design
Research by Ebenezer et al. (2011) involved the design of isostructural co-crystals with aminopyrimidines, including 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This study is significant in the field of crystal engineering and may have implications for the development of new materials with tailored properties (Ebenezer et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for “4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” are not available, it’s worth noting that pyrrolidine derivatives are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . Further modifications and investigations could be made to explore how the chiral moiety influences the biological activity of these compounds .
properties
IUPAC Name |
4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFWZJPDQLOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654575 | |
Record name | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |
CAS RN |
914349-69-2 | |
Record name | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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